BENZYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
Description
BENZYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE: is a complex organic compound with the molecular formula C23H18N2O7S This compound is characterized by its benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Properties
IUPAC Name |
benzyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O7S/c1-15-22(23(26)31-14-16-6-3-2-4-7-16)20-12-17(10-11-21(20)32-15)24-33(29,30)19-9-5-8-18(13-19)25(27)28/h2-13,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUXZWLUACOROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced through a sulfonylation reaction using a sulfonyl chloride and an amine.
Nitration: The nitro group can be introduced through a nitration reaction using a nitrating agent such as nitric acid.
Esterification: The benzyl ester can be formed through an esterification reaction involving benzyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the nitrophenyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonylamino group can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
Oxidation: Products may include oxidized derivatives of the benzofuran core.
Reduction: Products include the corresponding amino derivative.
Substitution: Products include derivatives with different functional groups replacing the sulfonyl group.
Scientific Research Applications
Chemistry
In chemistry, BENZYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a probe to study biological processes. Its functional groups allow for the attachment of various biomolecules, making it useful in biochemical assays and imaging studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the nitrophenyl sulfonylamino group suggests potential activity as an antimicrobial or anticancer agent, although further research is needed to confirm these properties .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced mechanical, thermal, or electronic properties.
Mechanism of Action
The mechanism of action of BENZYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The nitrophenyl sulfonylamino group may play a role in binding to these targets, leading to inhibition or activation of specific pathways .
Biological Activity
Benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H14N2O5S
- Molecular Weight : 342.34 g/mol
- CAS Number : [insert CAS number if available]
This compound features a benzofuran core, which is known for its biological activity, particularly in medicinal chemistry.
Biological Activities
Benzofuran derivatives have been extensively studied for their various biological activities, including:
- Antitumor Activity : Research indicates that benzofuran compounds exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives can inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), contributing to their anti-inflammatory potential .
- Antimicrobial Properties : Benzofuran-based compounds have also shown antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.
- Induction of Apoptosis : Some benzofuran derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : Compounds may interfere with critical signaling pathways such as NF-kB and MAPK, which are often activated in cancer and inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzofuran derivatives:
- A study demonstrated that a benzofuran derivative exhibited significant inhibition of human ovarian cancer cells with an IC50 value of approximately 12 μM .
- Another research found that specific benzofuran compounds showed promising results against various cancer types, including leukemia and breast cancer, with inhibition rates exceeding 70% at certain concentrations .
Comparative Data Table
| Biological Activity | Compound | IC50 Value (μM) | Cell Line |
|---|---|---|---|
| Anticancer | Compound A | 12 | A2780 (Ovarian) |
| Anticancer | Compound B | 11 | A2780 (Ovarian) |
| Anti-inflammatory | Compound C | 8.86 | HeLa (Cervical) |
| Antimicrobial | Compound D | Not specified | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
